molecular formula C26H27NO4S2 B11126816 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-tert-butylbenzoate

4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-tert-butylbenzoate

Cat. No.: B11126816
M. Wt: 481.6 g/mol
InChI Key: ZMLIYQRPASELQH-JCMHNJIXSA-N
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Description

4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-TERT-BUTYLBENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a tert-butylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-TERT-BUTYLBENZOATE typically involves multiple steps, including the formation of the thiazolidine ring and the subsequent attachment of the oxolan-2-ylmethyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Scientific Research Applications

4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-TERT-BUTYLBENZOATE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects in treating various diseases .

Mechanism of Action

The mechanism of action of 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets and pathways within cells. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-TERT-BUTYLBENZOATE include other thiazolidine derivatives and phenyl benzoate esters. These compounds share structural similarities but may differ in their chemical properties and biological activities .

Uniqueness: What sets 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-TERT-BUTYLBENZOATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H27NO4S2

Molecular Weight

481.6 g/mol

IUPAC Name

[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C26H27NO4S2/c1-26(2,3)19-10-8-18(9-11-19)24(29)31-20-12-6-17(7-13-20)15-22-23(28)27(25(32)33-22)16-21-5-4-14-30-21/h6-13,15,21H,4-5,14,16H2,1-3H3/b22-15-

InChI Key

ZMLIYQRPASELQH-JCMHNJIXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4

Origin of Product

United States

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